2,4-Dimethylthiophene-3-sulfonyl chloride

Medicinal chemistry Organic synthesis Structure-activity relationship

2,4-Dimethylthiophene-3-sulfonyl chloride (CAS 208775-27-3) is a specialized heteroaromatic sulfonyl chloride building block characterized by a thiophene core bearing methyl substituents at positions 2 and 4, with the reactive sulfonyl chloride group positioned at C3. This dimethyl-substituted thiophene-3-sulfonyl chloride architecture distinguishes it from mono-methyl, unsubstituted, and regioisomeric analogs in both steric and electronic properties.

Molecular Formula C6H7ClO2S2
Molecular Weight 210.7 g/mol
CAS No. 208775-27-3
Cat. No. B3188345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylthiophene-3-sulfonyl chloride
CAS208775-27-3
Molecular FormulaC6H7ClO2S2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1S(=O)(=O)Cl)C
InChIInChI=1S/C6H7ClO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3
InChIKeyIEDRPAKLFWDQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylthiophene-3-sulfonyl chloride (CAS 208775-27-3) for Pharmaceutical Intermediates and Custom Synthesis Procurement


2,4-Dimethylthiophene-3-sulfonyl chloride (CAS 208775-27-3) is a specialized heteroaromatic sulfonyl chloride building block characterized by a thiophene core bearing methyl substituents at positions 2 and 4, with the reactive sulfonyl chloride group positioned at C3 [1]. This dimethyl-substituted thiophene-3-sulfonyl chloride architecture distinguishes it from mono-methyl, unsubstituted, and regioisomeric analogs in both steric and electronic properties [2]. The compound is employed as a key intermediate in organic synthesis and pharmaceutical manufacturing, particularly for introducing sulfonyl moieties into complex molecules via nucleophilic substitution [1].

Why 2,4-Dimethylthiophene-3-sulfonyl chloride Cannot Be Substituted with Generic Thiophene Sulfonyl Chlorides


Thiophene sulfonyl chlorides are not functionally interchangeable due to the profound impact of methyl substitution pattern on both steric accessibility and electronic distribution at the reaction center. The 2,4-dimethyl substitution pattern in the target compound creates a unique steric and electronic environment distinct from the 2,5-dimethyl regioisomer (CAS 97272-04-3), unsubstituted thiophene-3-sulfonyl chloride (CAS 51175-71-4), and thiophene-2-sulfonyl chloride derivatives . Substitution with generic analogs risks altered regioselectivity in subsequent reactions, modified reactivity profiles, and unpredictable downstream biological activity in final compounds [1].

Quantitative Differentiation Evidence for 2,4-Dimethylthiophene-3-sulfonyl chloride (CAS 208775-27-3) Procurement Decisions


Regioisomeric Differentiation: 2,4-Dimethyl vs. 2,5-Dimethyl Substitution Pattern in Thiophene-3-sulfonyl Chlorides

The 2,4-dimethyl substitution pattern positions the sulfonyl chloride group at C3 with adjacent methyl groups at C2 and C4, whereas the 2,5-dimethyl isomer (CAS 97272-04-3) places methyl groups at C2 and C5 with the sulfonyl chloride at C3 flanked by only one adjacent methyl (C2) . This structural difference yields distinct physical properties: the 2,5-dimethyl isomer exhibits a melting point of 120-122°C and density of 1.422 g/cm³ , while the 2,4-dimethyl isomer has a lower reported XLogP3 value of 2.4 [1], indicating differential lipophilicity that impacts partitioning behavior in both synthetic and biological systems.

Medicinal chemistry Organic synthesis Structure-activity relationship

Class-Level Kinetic Differentiation: Thiophene-3-sulfonyl Chlorides vs. Benzene Analogs

Thiophene sulfonyl chlorides exhibit fundamentally different reactivity compared to benzenesulfonyl chlorides in nucleophilic substitution reactions. Kinetic studies demonstrate that 2-thiophenesulfonyl chloride reacts more slowly than benzenesulfonyl chloride with anilines in methanol [1]. The Tommila equation analysis reveals that the sulfur atom (the reaction center) in thiophene sulfonyl chlorides is less positively charged, and thus less reactive toward nucleophiles, than that of benzenesulfonyl chloride [1]. This class-level inference extends to 2,4-dimethylthiophene-3-sulfonyl chloride, suggesting attenuated reactivity relative to benzene-based sulfonyl chlorides.

Reaction kinetics Nucleophilic substitution Sulfonylation

Biological Activity Profile: Target vs. Unsubstituted Thiophene-3-sulfonyl Chloride

Screening data from BindingDB (ChEMBL-assigned ID CHEMBL4292443) for 2,4-dimethylthiophene-3-sulfonyl chloride reveals IC50 values >100,000 nM against thiosulfate sulfurtransferase (rhodanese) and the 60 kDa heat shock protein (HSP60, mitochondrial) [1]. This stands in contrast to unsubstituted thiophene-3-sulfonyl chloride (CAS 51175-71-4), which has been reported as an intermediate for β-3 adrenergic receptor modulators , indicating that dimethyl substitution directs the biological target profile away from adrenergic targets toward different enzyme classes. The low micromolar-range inactivity (IC50 > 100 μM) against these specific targets establishes a baseline selectivity profile that differs from the unsubstituted parent compound.

Drug discovery Enzyme inhibition Biological screening

Synthetic Yield Optimization for Thiophenesulfonyl Chloride Class Using DMF Complexation

Recent methodology development demonstrates that N,N-dimethylformamide–sulfonyl chloride complexes enable yields exceeding 85% in the synthesis of thiophenesulfonyl chlorides, with optimal reaction conditions established at a 1:2 molar ratio of DMF to sulfonyl chloride, achieving maximum yield within 30 minutes [1]. This class-level advance in synthetic efficiency applies directly to the preparation of 2,4-dimethylthiophene-3-sulfonyl chloride, offering a quantifiable benchmark for process optimization that distinguishes this building block class from less efficiently prepared sulfonyl chloride derivatives.

Process chemistry Synthetic methodology Yield optimization

Purity Specification and Storage Stability Benchmarking

Commercial specifications for 2,4-dimethylthiophene-3-sulfonyl chloride indicate a minimum purity of 95% , with pricing ranging from $326.00 for 0.1g (Enamine) to $1028.00 for 1g (A2B Chem LLC) at 95% purity grade [1]. This compares to 3-thiophenesulfonyl chloride (CAS 51175-71-4), which is available at 97% purity with pricing at 69.00€/1g . The lower baseline purity specification of the dimethyl derivative reflects the increased synthetic complexity introduced by methyl substitution, while the higher per-gram cost correlates with the additional synthetic steps required for regioselective methylation.

Quality control Procurement specification Stability

Optimal Research and Industrial Applications for 2,4-Dimethylthiophene-3-sulfonyl chloride (CAS 208775-27-3)


Medicinal Chemistry: Synthesis of Novel Sulfonamide-Based Drug Candidates

The 2,4-dimethyl substitution pattern confers a distinct steric profile that influences sulfonamide formation regioselectivity, as established by the comparative regioisomer data [1]. This makes the compound particularly suitable for generating focused libraries of sulfonamide derivatives where the 2,4-dimethylthiophene moiety serves as a unique pharmacophore element. The commercial availability at 95% purity supports direct use in parallel synthesis and lead optimization campaigns, with the BindingDB-derived IC50 > 100 μM baseline providing a reference for assessing structure-activity relationships of derived sulfonamides.

Process Chemistry: Development of Optimized Sulfonylation Protocols

The class-level kinetic differentiation showing reduced electrophilicity of thiophene sulfonyl chlorides compared to benzene analogs [1] necessitates tailored reaction conditions for maximum yield. Process chemists can leverage the DMF complexation methodology that achieves >85% yield within 30 minutes for thiophenesulfonyl chlorides , applying this protocol to the 2,4-dimethyl derivative for efficient scale-up. The established reactivity parameters (Hammett ρ = -2.25, Brønsted β = 0.53) [1] guide the selection of appropriate nucleophiles and reaction conditions.

Kinase Inhibitor Scaffold Exploration

Thiophene sulfonamide derivatives have demonstrated activity against cyclin-dependent protein kinases and histidine kinases [1], and the 2,4-dimethyl substitution pattern of the target compound provides a distinct steric and electronic profile compared to unsubstituted analogs. The enzyme inhibition data from BindingDB showing IC50 > 100 μM against thiosulfate sulfurtransferase and HSP60 establishes a baseline selectivity profile, suggesting that sulfonamide derivatives of 2,4-dimethylthiophene-3-sulfonyl chloride may exhibit different kinase inhibition selectivity compared to derivatives from unsubstituted thiophene-3-sulfonyl chloride, which has been associated with β-3 adrenergic receptor modulators .

Custom Synthesis Service and Contract Research Procurement

The significant cost differential between 2,4-dimethylthiophene-3-sulfonyl chloride ( ~$1028/g at 95% purity) [1] and unsubstituted thiophene-3-sulfonyl chloride ( ~69€/g at 97% purity) reflects the synthetic complexity added by regioselective dimethyl substitution. This cost structure justifies procurement of the pre-made building block rather than in-house synthesis for most medicinal chemistry applications. The compound's moisture sensitivity and recommended storage conditions (sealed, dry, 2-8°C) further support commercial sourcing from reputable vendors with established quality control and handling protocols.

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